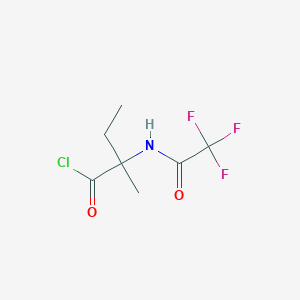
N-(Trifluoroacetyl)isovalyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Trifluoroacetyl)isovalyl chloride is a chemical compound that features a trifluoroacetyl group attached to an isovalyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N-(Trifluoroacetyl)isovalyl chloride typically involves the reaction of isovalyl chloride with trifluoroacetic anhydride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
Isovalyl chloride+Trifluoroacetic anhydride→N-(Trifluoroacetyl)isovalyl chloride+Acetic acid
The reaction is typically performed at low temperatures to control the exothermic nature of the reaction and to ensure high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization may be employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Trifluoroacetyl)isovalyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form trifluoroacetic acid and isovalyl alcohol.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride byproduct.
Hydrolysis: Water or aqueous solutions are used under mild conditions to hydrolyze the acyl chloride group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to reduce the compound.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Trifluoroacetic acid and isovalyl alcohol: Formed by hydrolysis.
Applications De Recherche Scientifique
N-(Trifluoroacetyl)isovalyl chloride has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing trifluoroacetyl groups into organic molecules, which can enhance the stability and reactivity of the resulting compounds.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) due to its ability to modify the pharmacokinetic properties of drugs.
Materials Science: Utilized in the preparation of functional materials with unique properties, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism by which N-(Trifluoroacetyl)isovalyl chloride exerts its effects involves the reactivity of the acyl chloride group. The trifluoroacetyl group can participate in various chemical transformations, including nucleophilic acyl substitution and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoroacetyl chloride: Similar in structure but lacks the isovalyl group.
Isovalyl chloride: Similar in structure but lacks the trifluoroacetyl group.
Trifluoroacetic anhydride: Contains the trifluoroacetyl group but is an anhydride rather than an acyl chloride.
Uniqueness
N-(Trifluoroacetyl)isovalyl chloride is unique due to the presence of both the trifluoroacetyl and isovalyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in organic synthesis and other fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
62621-17-4 |
|---|---|
Formule moléculaire |
C7H9ClF3NO2 |
Poids moléculaire |
231.60 g/mol |
Nom IUPAC |
2-methyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl chloride |
InChI |
InChI=1S/C7H9ClF3NO2/c1-3-6(2,4(8)13)12-5(14)7(9,10)11/h3H2,1-2H3,(H,12,14) |
Clé InChI |
HQXMNIDDPJHEEF-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C(=O)Cl)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


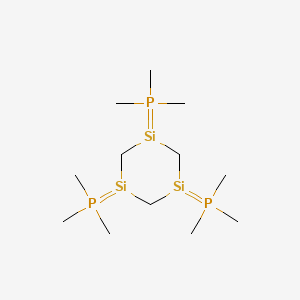

![N-[(3beta,5alpha,6beta)-3,6-Dihydroxycholestan-5-yl]benzamide](/img/structure/B14511985.png)

![2,2'-[1,2-Phenylenebis(oxy)]bis(N-methyl-N-octadecylacetamide)](/img/structure/B14511996.png)
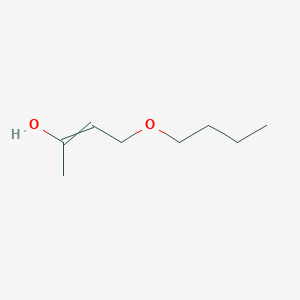

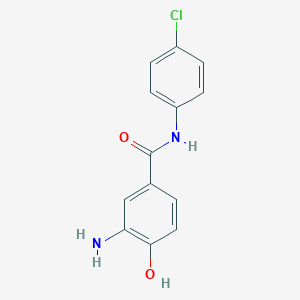
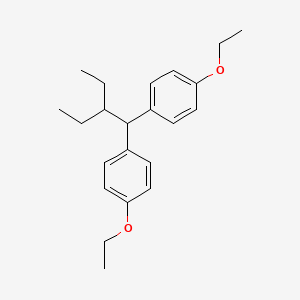
![Diethyl chloro[chloro(4-nitrophenyl)methyl]propanedioate](/img/structure/B14512053.png)
![Benzene, 1,1',1''-[(methylthio)methylidyne]tris-](/img/structure/B14512057.png)

![4-[(4-Methoxyphenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B14512068.png)
![Hexahydropyridazino[3,4-c]pyridazine-3,6(2H,4H)-dione](/img/structure/B14512072.png)
